

Commercial Suppliers of 1-Bromo-3-tert-butylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-tert-butylbenzene

Cat. No.: B1267464

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of **1-Bromo-3-tert-butylbenzene** (CAS No. 3972-64-3). This key organic intermediate is valuable in a variety of synthetic applications, particularly in the development of novel pharmaceutical compounds and advanced materials. This document outlines the offerings from various commercial suppliers, presents key quantitative data in a comparative format, and provides detailed experimental protocols for its application in common cross-coupling and organometallic reactions.

Supplier and Product Overview

1-Bromo-3-tert-butylbenzene is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The primary suppliers identified include TCI Chemicals, Santa Cruz Biotechnology (SCBT), and Apollo Scientific, among others. Purity levels are generally high, with most suppliers offering grades of 98% or greater, as determined by gas chromatography (GC). The compound is typically supplied as a colorless to light yellow liquid.

Quantitative Data Comparison

For ease of comparison, the following tables summarize the key physical and chemical properties of **1-Bromo-3-tert-butylbenzene** as reported by various suppliers.

Table 1: General and Physical Properties

Property	TCI Chemicals	Santa Cruz Biotechnology	Echemi	Apollo Scientific (via Sigma-Aldrich)
CAS Number	3972-64-3	3972-64-3	3972-64-3	3972-64-3
Molecular Formula	C ₁₀ H ₁₃ Br	C ₁₀ H ₁₃ Br	C ₁₀ H ₁₃ Br	C ₁₀ H ₁₃ Br
Molecular Weight	213.12 g/mol	213.11 g/mol	213.118 g/mol	213.12 g/mol
Purity	>98.0% (GC)[1]	≥99%[2]	99%	98%[3]
Appearance	Colorless to Light yellow to Light orange clear liquid[1]	-	powder, or liquid[4]	Liquid[3]
Boiling Point	223 °C[1]	-	212.4°C at 760 mmHg[4]	95-98 °C / 10 mmHg[3]
Density	1.26 g/mL (20/20)[1]	-	1.2±0.1 g/cm ³ [4]	-
Refractive Index	-	-	1.519[4]	-
Flash Point	81 °C[1]	-	81.1±13.1 °C[4]	-

Note: Data is sourced from the respective supplier's public information. "-" indicates that the data was not readily available.

Key Synthetic Applications and Experimental Protocols

1-Bromo-3-tert-butylbenzene is a versatile building block in organic synthesis, primarily utilized as an aryl halide in various cross-coupling reactions and for the formation of Grignard reagents. Its sterically hindered tert-butyl group can influence reaction kinetics and product selectivity, making it a valuable tool for fine-tuning molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

1-Bromo-3-tert-butylbenzene can be coupled with a variety of boronic acids or their esters to generate substituted biaryl compounds.

Experimental Protocol: Synthesis of 3-tert-Butyl-4'-methoxybiphenyl

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.

Materials:

- **1-Bromo-3-tert-butylbenzene** (1.0 equiv)
- 4-Methoxyphenylboronic acid (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv)
- Triphenylphosphine (PPh_3 , 0.08 equiv)
- Potassium carbonate (K_2CO_3 , 2.0 equiv)
- Toluene
- Water

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add **1-Bromo-3-tert-butylbenzene**, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
- Add toluene and water (typically in a 4:1 to 5:1 ratio).
- The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the desired 3-tert-butyl-4'-methoxybiphenyl.

Characterization:

The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Grignard Reagent Formation and Reaction

1-Bromo-3-tert-butylbenzene can be readily converted to its corresponding Grignard reagent, (3-tert-butylphenyl)magnesium bromide. This powerful nucleophile can then be used in a wide range of reactions, such as additions to carbonyl compounds.

Experimental Protocol: Synthesis of 2-(3-tert-Butylphenyl)propan-2-ol

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with acetone.

Materials:

- Magnesium turnings (1.2 equiv)
- **1-Bromo-3-tert-butylbenzene** (1.0 equiv)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (a single crystal, as initiator)

- Acetone (1.0 equiv), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution

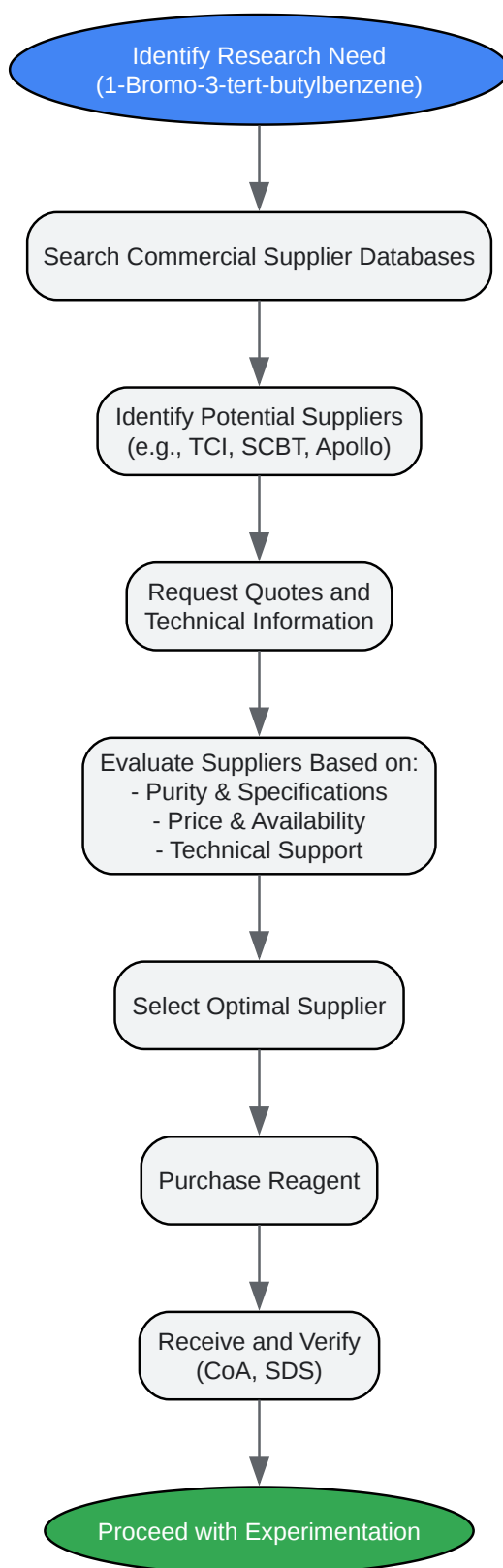
Procedure:

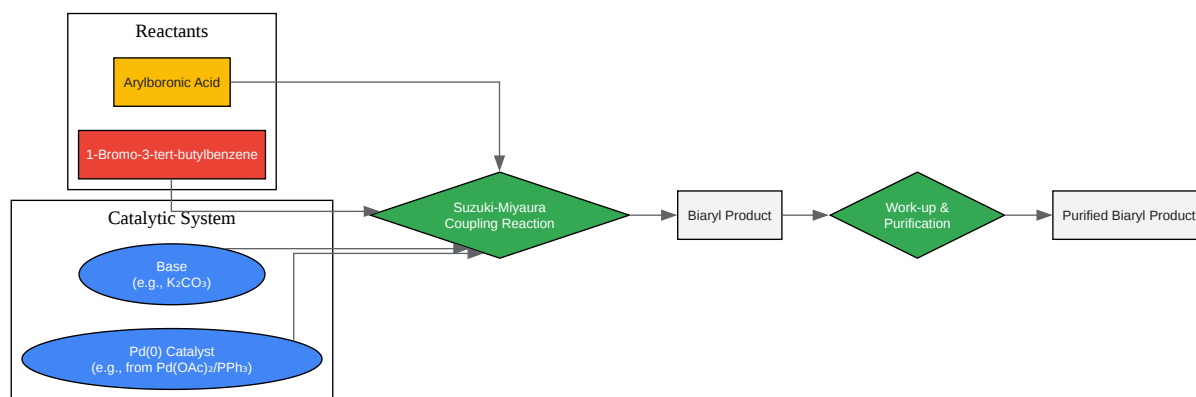
- Grignard Reagent Formation:
 - All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
 - Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add a small crystal of iodine.
 - Prepare a solution of **1-Bromo-3-tert-butylbenzene** in anhydrous diethyl ether or THF in the dropping funnel.
 - Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required.
 - Once initiated, add the remaining **1-Bromo-3-tert-butylbenzene** solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
- Reaction with Acetone:
 - Cool the Grignard reagent solution in an ice-water bath.
 - Add a solution of anhydrous acetone in the same anhydrous solvent dropwise to the Grignard reagent.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

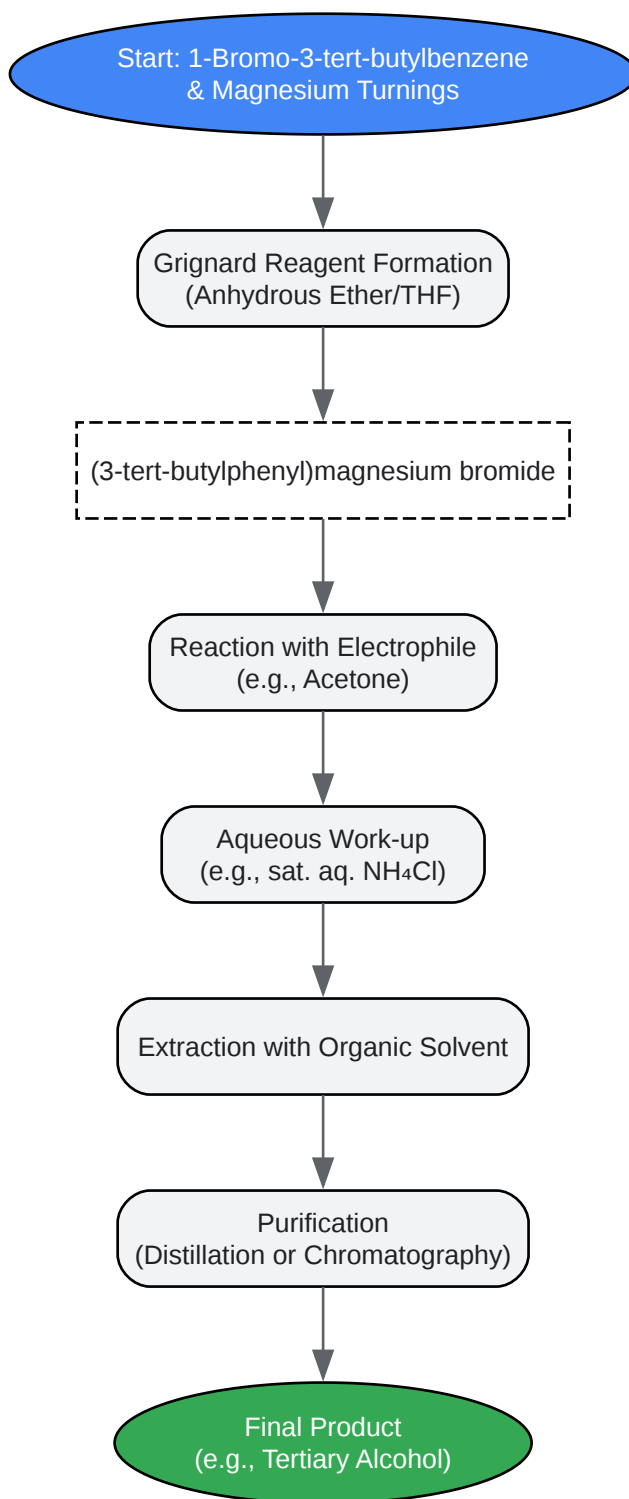
- Work-up and Purification:
 - Cool the reaction mixture in an ice-water bath.
 - Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and remove the solvent under reduced pressure.
 - The crude product can be purified by distillation or column chromatography.

Visualizing Synthetic Pathways and Workflows

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key processes related to the procurement and application of **1-Bromo-3-tert-butylbenzene**.







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